
Calcium acetate
Overview
Description
Calcium acetate is a calcium salt of acetic acid, represented by the chemical formula
Ca(C2H3O2)2
. It is a white, hygroscopic solid compound that is highly soluble in water. This compound is commonly known as acetate of lime or calcium ethanoate. It is primarily derived from the reaction between acetic acid and calcium carbonate or calcium hydroxide .Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium acetate can be synthesized through the reaction of acetic acid with calcium carbonate or calcium hydroxide. The reactions are as follows:
-
CaCO3+2CH3COOH→Ca(CH3COO)2+H2O+CO2
-
Ca(OH)2+2CH3COOH→Ca(CH3COO)2+2H2O
Industrial Production Methods: Industrial production of this compound involves the reaction of acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process typically includes steps such as primary filtration, discoloration, fine filtration, and drying to obtain high-purity this compound .
Chemical Reactions Analysis
Thermal Decomposition
At elevated temperatures, calcium acetate undergoes pyrolysis:
Ca(CH₃COO)₂ → (CH₃)₂CO + CaCO₃
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Conditions : Decomposes at 160°C (320°F) with acetone and calcium carbonate as products .
-
Kinetics : Follows second-order kinetics with an activation energy (E) of ~352–419°C for analogous alkali acetates .
Comparison of Decomposition Products
Reactant | Temperature Range | Products |
---|---|---|
This compound | 160–380°C | Acetone, CaCO₃ |
Calcium formate | 160–380°C | Formic acid, CaCO₃, CO₂ |
Acid-Base Reactions
a. With sulfuric acid (H₂SO₄):
Ca(CH₃COO)₂ + H₂SO₄ → CaSO₄(s) + 2CH₃COOH
Concentrated sulfuric acid displaces acetic acid, yielding insoluble calcium sulfate .
b. With carbonated water (H₂CO₃):
Ca(CH₃COO)₂ + H₂CO₃ ⇌ Ca²⁺ + 2CH₃COO⁻ + 2HCO₃⁻
Equilibrium shifts slightly, lowering pH without precipitating calcium carbonate .
Gel Formation with Alcohols
This compound forms a flammable gel when mixed with ethanol:
Ca(CH₃COO)₂ + C₂H₅OH → Colloidal gel network
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Mechanism : Ion-dipole interactions between Ca²⁺ and ethanol stabilize the gel .
-
Application : Base for "canned heat" products (e.g., Sterno) .
Reaction with Calcium Formate
Heating this compound and formate (Ca(HCOO)₂) together induces decomposition:
-
This compound : Ca(CH₃COO)₂ → 2CH₃COOH + CO₂ + CaO
-
Calcium formate : Ca(HCOO)₂ → 2HCOOH + CO₂ + CaO
Both reactions release CO₂ and yield organic acids, with CaO as a byproduct .
Solubility Characteristics
This compound exhibits inverse solubility in water:
Temperature (°C) | Solubility (g/100 mL) |
---|---|
0 | 37.4 |
20 | 34.7 |
100 | 29.7 |
Dissolution is exothermic (ΔH < 0), explaining reduced solubility at higher temperatures8 .
Phosphate-Binding Reaction
In medical applications, this compound binds dietary phosphate:
3Ca(CH₃COO)₂ + 2PO₄³⁻ → Ca₃(PO₄)₂(s) + 6CH₃COO⁻
Other Notable Reactions
a. With aluminum sulfate (Al₂(SO₄)₃):
Forms a skin-soothing solution via ion exchange, reducing inflammation .
b. Esterification catalysis :
Acts as a catalyst in organic synthesis, facilitating ester formation .
Scientific Research Applications
Pharmaceutical Applications
Calcium acetate is widely used in the pharmaceutical industry, particularly as a calcium supplement and antacid . It is effective in controlling hyperphosphatemia in patients with end-stage renal disease (ESRD) by binding phosphorus in the gastrointestinal tract, thus preventing its absorption into the bloodstream.
Case Study: Hyperphosphatemia Management
A study compared this compound with sevelamer in managing serum phosphorus levels. Results indicated that this compound was more effective, achieving lower serum phosphorus levels with fewer side effects related to hypercalcemia compared to sevelamer .
Parameter | This compound | Sevelamer |
---|---|---|
Serum Phosphorus (mg/dL) | 1.08 lower | - |
Serum Calcium (mg/dL) | 0.63 higher | - |
Hypercalcemia Incidence | Lower | Higher |
Agricultural Uses
This compound serves as a soil amendment and plant nutrient . It enhances calcium availability in soils, which is crucial for plant health, particularly in preventing conditions like blossom end rot in tomatoes and bitter pit in apples.
Benefits:
- Increases calcium ion absorption compared to other calcium salts.
- Improves the uptake of micronutrients.
- Acts as a pH adjuster for soil health .
Case Study: Crop Yield Improvement
Research has shown that applying this compound can significantly increase crop yields by improving nutrient uptake and reducing deficiencies .
Environmental Applications
This compound is utilized in wastewater treatment as a coagulant and precipitant. It helps remove heavy metals and suspended solids from water sources, ensuring compliance with environmental regulations.
Mechanism:
- Promotes precipitation of contaminants.
- Enhances the removal efficiency of sulfates and phosphates from industrial wastewater .
Industrial Applications
In industry, this compound is used for manufacturing various products including textiles, plastics, and construction materials.
Key Uses:
- Acts as a mordant in dyeing processes, enhancing color retention on fabrics .
- Used in the production of lubricants, greases, and fillers.
Food Industry Applications
This compound is also found in food processing as a food additive for regulating acidity and enhancing flavor stability. It can be used as a preservative or stabilizer in various food products.
Mechanism of Action
Calcium acetate acts as a phosphate binder. It works by binding with the phosphate in the food consumed, forming insoluble calcium phosphate, which is then excreted from the body without being absorbed. This mechanism helps control phosphate levels in patients with kidney disease, preventing complications such as ectopic calcification and secondary hyperparathyroidism .
Comparison with Similar Compounds
Calcium Carbonate: Another calcium salt used as a dietary supplement and antacid.
Calcium Citrate: A calcium salt of citric acid, commonly used as a dietary supplement.
Calcium Gluconate: A calcium salt of gluconic acid, used in the treatment of hypocalcemia.
Comparison:
Solubility: Calcium acetate is more soluble in water compared to calcium carbonate and calcium gluconate.
Applications: While calcium carbonate and calcium citrate are primarily used as dietary supplements, this compound is widely used as a phosphate binder in medical applications.
Reactivity: this compound is more reactive in acidic conditions compared to calcium carbonate, making it more effective in certain industrial and medical applications
This compound’s unique properties and versatility make it an indispensable compound in various fields, from medicine to industry.
Biological Activity
Calcium acetate is a calcium salt commonly used to manage hyperphosphatemia, particularly in patients with chronic kidney disease. Its primary function is to bind dietary phosphate, preventing its absorption and facilitating excretion. This article explores the biological activity of this compound, including its mechanism of action, efficacy compared to other treatments, and applications in biomedical fields.
This compound acts as a phosphate binder , combining with dietary phosphate in the gastrointestinal tract to form insoluble calcium phosphate, which is then excreted in feces. This process effectively reduces serum phosphorus levels, which is crucial for patients undergoing dialysis who are at risk of elevated phosphate levels due to impaired kidney function. The solubility of this compound at neutral pH enhances its availability for binding phosphate in the proximal small intestine, making it an effective treatment option .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound compared to other phosphate binders such as calcium carbonate and sevelamer. A meta-analysis indicated that this compound significantly lowers serum phosphorus levels more effectively than calcium carbonate. After 4 weeks and 8 weeks of treatment, the mean difference in serum phosphorus was -0.15 mmol/L and -0.25 mmol/L, respectively . Additionally, a prospective crossover study demonstrated that patients required 40% less elemental calcium when treated with this compound compared to calcium carbonate while achieving similar control over phosphorus levels .
Table 1: Comparison of this compound and Calcium Carbonate
Parameter | This compound | Calcium Carbonate |
---|---|---|
Serum Phosphorus Reduction | More effective | Less effective |
Elemental Calcium Required | Lower (957 mg/day) | Higher (1590 mg/day) |
Incidence of Hypercalcemia | Similar (13%) | Similar (14%) |
Serum Calcium Levels | Comparable | Comparable |
Case Studies and Clinical Outcomes
- The CARE Study : This study compared this compound with sevelamer hydrochloride in patients with chronic kidney disease. Results showed that serum phosphorus levels were significantly lower during treatment with this compound (1.08 mg/dL reduction) compared to sevelamer, indicating its superior efficacy as a phosphate binder .
- Long-term Efficacy : A one-year randomized trial assessed the progression of coronary artery calcification (CAC) in hemodialysis patients treated with either this compound or sevelamer. Both groups experienced similar increases in CAC scores, suggesting that while this compound effectively manages phosphorus levels, it does not exacerbate vascular calcification compared to sevelamer .
Applications Beyond Phosphate Binding
Recent research has explored the use of this compound in biomaterials, particularly in bone cements. Studies have shown that incorporating this compound into polymethyl methacrylate (PMMA)-based bone cements enhances their bioactivity and antibacterial properties. The presence of calcium ions promotes apatite formation, which is essential for bone bonding .
Table 2: Properties of PMMA Bone Cement with Varying this compound Content
This compound Content (%) | Setting Time (min) | Compressive Strength (MPa) | Apatite Formation |
---|---|---|---|
5 | Shorter | Higher | Yes |
20 | Longer | Lower | Yes |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for calcium acetate, and how are reaction yields optimized?
this compound is synthesized via acid-base reactions using calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with acetic acid. The stoichiometric equation is: CaCO₃ + 2CH₃COOH → Ca(CH₃COO)₂ + H₂O + CO₂↑ Yield optimization involves controlling reagent purity, reaction temperature (room temperature to mild heating), and excess acetic acid to ensure complete neutralization. Post-synthesis, crystallization under controlled humidity prevents hygroscopic degradation .
Q. What analytical techniques are used to confirm the purity and composition of this compound?
- Titrimetry : NaOH titration quantifies free acetate ions; back-titration with HCl determines residual calcium .
- Spectrophotometry : Measures absorbance at 280 nm for organic impurities .
- ICP-MS : Detects trace metals (e.g., Al, Mg) with detection limits <0.1 ppm .
- XRD/EDS : Confirms crystalline structure and elemental ratios (e.g., Mg:Ca in mixed acetate salts) .
Q. How do the physicochemical properties of this compound influence its applications in material science?
- Solubility : 37 g/100 mL at 0°C, decreasing to 30 g/100 mL at 100°C, enabling use in temperature-responsive gels .
- Hygroscopicity : Anhydrous forms rapidly absorb moisture, requiring desiccated storage for pharmaceutical applications .
- pH buffering : Dissociates into Ca²⁺ and acetate ions in water, stabilizing solutions at pH ~7.5–8.5 .
Advanced Research Questions
Q. How do experimental conditions affect solubility discrepancies in this compound aqueous systems?
Solubility data conflicts arise from impurities (e.g., residual acetic acid), hydration states (monohydrate vs. anhydrous), and ionic strength adjustments. Methodological standardization includes:
- Temperature control : Use of water baths (±0.1°C) to replicate conditions .
- Ionic suppression : Adding inert salts (e.g., NaCl) to mitigate ion-pairing effects .
- Gravimetric validation : Post-solubility drying at 110°C to confirm hydrate form .
Q. What challenges arise when quantifying this compound in biological matrices, and how are they resolved?
Complex matrices (e.g., blood, dialysis fluids) cause interference via protein binding or competing ions (e.g., phosphate). Solutions include:
- Sample pretreatment : Acid digestion (HNO₃) for ICP-MS analysis to release bound calcium .
- Chromatographic separation : HPLC with conductivity detection to isolate acetate ions from organic acids .
- Standard addition : Spiking known this compound concentrations to correct for matrix effects .
Q. How do contradictions in phosphate-binding efficacy data inform clinical trial design for this compound?
Comparative studies show this compound reduces serum phosphate similarly to sevelamer but with higher hypercalcemia risk (22% vs. 5%). Trial design considerations:
- Dose normalization : Elemental calcium intake limited to <1,500 mg/day to avoid vascular calcification .
- Endpoint selection : Focus on Ca×P product (<55 mg²/dL²) rather than phosphate alone .
- Crossover protocols : Minimize inter-patient variability in dialysis populations .
Q. What advanced techniques resolve structural ambiguities in this compound hydrates?
- Single-crystal XRD : Identifies orthorhombic Pnma space group for monohydrate forms .
- Thermogravimetric analysis (TGA) : Quantifies water loss (∼14% weight loss at 150°C) to distinguish hydrates .
- FTIR spectroscopy : Detects O-H stretching (3,400 cm⁻¹) and acetate C=O bonds (1,570 cm⁻¹) .
Q. How do calcium sources (carbonate vs. hydroxide) impact synthesis kinetics and yield?
- CaCO₃ : Slower reaction (CO₂ evolution requires agitation) but higher purity (≥99% yield with excess CH₃COOH) .
- Ca(OH)₂ : Exothermic reaction necessitates cooling to avoid acetic acid volatilization; yields ∼95% due to byproduct water .
- Kinetic studies : pH monitoring (<5.5) ensures reaction completion without residual base .
Q. What statistical methods address contradictory data in environmental studies of this compound?
- ANOVA : Analyzes variance in soil exchangeable calcium levels after acetate treatment .
- Post-hoc regression : Adjusts for confounding variables (e.g., organic matter content) in biodegradation studies .
- Error propagation models : Quantifies uncertainty in solubility or adsorption isotherm measurements .
Q. How is this compound stability monitored under varying storage conditions?
Properties
Key on ui mechanism of action |
Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed. |
---|---|
CAS No. |
62-54-4 |
Molecular Formula |
C2H4CaO2 |
Molecular Weight |
100.13 g/mol |
IUPAC Name |
calcium;diacetate |
InChI |
InChI=1S/C2H4O2.Ca/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
HFNUUHLSQPLBQI-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)O.[Ca] |
Color/Form |
COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |
density |
1.50 kg/l 1.5 g/cm³ |
melting_point |
> 160 °C |
Key on ui other cas no. |
62-54-4 |
physical_description |
Dry Powder; Pellets or Large Crystals; Liquid; Other Solid Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder Very hygroscopic solid; Soluble in water; [Merck Index] White to brown solid; [ICSC] Colorless to white crystals with a mild acetic odor; Soluble in water; [MSDSonline] WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |
Related CAS |
66905-25-7 |
shelf_life |
VERY HYGROSCOPIC ... |
solubility |
37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |
Synonyms |
acetic acid, calcium salt acetic acid, calcium salt (2:1) calcium acetate Phoslo |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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